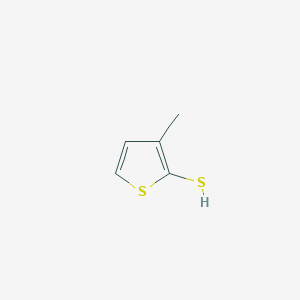

3-甲基噻吩-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . Like its isomer 2-methylthiophene, its commercial synthesis involves vapor-phase dehydrogenation of suitable precursors .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Molecular structure analysis can be performed using tools like MolView , which consists of a structural formula editor and a 3D model viewer .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be complex and varied . A comprehensive analysis would require a detailed study of the specific reactions involved .Physical and Chemical Properties Analysis

3-Methylthiophene has a number of physical and chemical properties. For example, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy of phase transition .科学研究应用

腐蚀抑制

3-甲硫吩-2-硫醇衍生物已被探索其在腐蚀抑制中的潜力,特别是用于保护金属在腐蚀性环境中。例如,含有甲硫苯基部分的化合物,例如2-[4-(甲硫)苯基]乙酰肼(HYD)和5-[4-(甲硫)苄基]-4H-1,2,4-三唑-3-硫醇(TRD),已证明在抑制酸性介质中锌的腐蚀方面具有显着效果。这些研究利用密度泛函理论 (DFT) 计算来阐明分子结构与抑制效率之间的关系,表明在战略位置引入硫苯基会显著改变它们的活性和效率(Gece & Bilgiç, 2012)。

聚噻吩的电子性质

对噻吩低聚物及其衍生物(包括2-甲硫吩和3-甲硫吩)的电子结构的研究,突出了它们在导电聚合物开发中的应用。理论研究提供了对这些化合物的最稳定形式和键合特征的见解,表明3-取代分子(例如3-甲硫吩)倾向于在近乎反平面位置形成二聚体。这些发现支持了甲基和氰基取代聚噻吩在电子学中的潜力,因为它们有利于线性生长机制和柔性链的形成,这对包括有机电子和光伏在内的各种应用至关重要(Kiliç, Toppare, & Yurtsever, 1996)。

聚合物薄膜增强

带有硫醇基团的端官能化聚(3-丁基噻吩)(P3BT-S)的合成在聚合物薄膜技术中引入了重大进展。已证明该化合物可以在薄膜中诱导端对端取向,从而潜在地增强垂直方向的空穴迁移率。此类开发对于提高有机电子器件的性能至关重要,展示了3-甲硫吩-2-硫醇及其衍生物在促进材料科学中尖端应用方面的多功能性(Ma, Hashimoto, Koganezawa, & Tajima, 2014)。

定向锂化用于选择性取代

使用锂2,2,6,6-四甲基哌啶(LiTMP)对3-甲硫吩进行锂化,展示了在5位高度选择性的过程,从而产生高产率的2,4-二取代噻吩。这种选择性取代过程对于复杂有机分子和材料的合成至关重要,突出了3-甲硫吩-2-硫醇衍生物在有机合成和化学工程中的重要作用(Smith & Barratt, 2007)。

作用机制

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties .

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .

安全和危害

未来方向

Thiophene-based analogs have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies and exploring new applications for these compounds .

生化分析

Biochemical Properties

3-Methylthiophene-2-thiol is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

属性

IUPAC Name |

3-methylthiophene-2-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNOCNXOSFLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)